molecular formula C13H23NO5 B3114871 Methyl (S)-3-Boc-2,2-dimethyloxazolidine-4-acetate CAS No. 205491-14-1

Methyl (S)-3-Boc-2,2-dimethyloxazolidine-4-acetate

Cat. No.: B3114871
CAS No.: 205491-14-1
M. Wt: 273.33 g/mol
InChI Key: WFOPTBMQSIGXEZ-VIFPVBQESA-N
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Description

Methyl (S)-3-Boc-2,2-dimethyloxazolidine-4-acetate is a synthetic organic compound that belongs to the class of oxazolidines. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-3-Boc-2,2-dimethyloxazolidine-4-acetate typically involves the reaction of (S)-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. Additionally, the use of automated purification systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-3-Boc-2,2-dimethyloxazolidine-4-acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Oxazolidinones

    Reduction: Alcohol derivatives

    Substitution: Various substituted oxazolidines depending on the nucleophile used

Scientific Research Applications

Methyl (S)-3-Boc-2,2-dimethyloxazolidine-4-acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the development of enzyme inhibitors and other bioactive molecules.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including antibiotics and antiviral agents.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Methyl (S)-3-Boc-2,2-dimethyloxazolidine-4-acetate involves its ability to act as a protecting group for amines. The Boc group can be selectively removed under acidic conditions, allowing for the subsequent functionalization of the amine group. This property makes it a valuable tool in organic synthesis, particularly in the preparation of peptides and other nitrogen-containing compounds.

Comparison with Similar Compounds

Methyl (S)-3-Boc-2,2-dimethyloxazolidine-4-acetate can be compared with other similar compounds such as:

  • Methyl (S)-3-Boc-2,2-dimethyloxazolidine-4-carboxylate
  • Methyl (S)-3-Boc-2,2-dimethyloxazolidine-4-methanol
  • Methyl (S)-3-Boc-2,2-dimethyloxazolidine-4-amine

These compounds share similar structural features but differ in their functional groups, leading to variations in their reactivity and applications. The presence of the Boc group in this compound provides unique advantages in terms of stability and ease of removal, making it a preferred choice in many synthetic applications.

Properties

IUPAC Name

tert-butyl (4S)-4-(2-methoxy-2-oxoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO5/c1-12(2,3)19-11(16)14-9(7-10(15)17-6)8-18-13(14,4)5/h9H,7-8H2,1-6H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFOPTBMQSIGXEZ-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(C(CO1)CC(=O)OC)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(N([C@H](CO1)CC(=O)OC)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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